molecular formula C12H13NO4S B2395620 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid CAS No. 949204-52-8

3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid

Cat. No.: B2395620
CAS No.: 949204-52-8
M. Wt: 267.3
InChI Key: BSJXBECDACDIBZ-UHFFFAOYSA-N
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Description

3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid is a high-purity organic compound supplied for life science and chemical research. This reagent features a thiazolidine ring with a sulfone (dioxo) group and an acrylic acid moiety, making it a valuable scaffold in medicinal chemistry. The compound has a molecular formula of C12H13NO4S and a molecular weight of 267.31 g/mol . Thiazolidinedione derivatives are recognized in scientific literature for their diverse biological potential and are frequently investigated as core structures in the development of novel therapeutic agents . Researchers value this compound for its potential use in constructing more complex molecules for various applications. It is commonly used in research areas involving the synthesis and screening of new chemical entities for biological activity. This product is provided as a powder and is for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals. Specific safety data for this compound should be consulted prior to use.

Properties

IUPAC Name

3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c14-12(15)7-4-10-2-5-11(6-3-10)13-8-1-9-18(13,16)17/h2-7H,1,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJXBECDACDIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid, also known by its IUPAC name (2E)-3-[4-(1,1-dioxo-1lambda6-2-thiazolidin-2-yl)phenyl]prop-2-enoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring a thiazolidine ring and a phenylpropanoic acid moiety, suggests potential therapeutic applications ranging from antimicrobial to anticancer effects.

The compound has the molecular formula C12H15NO4SC_{12}H_{15}NO_{4}S and a molecular weight of approximately 269.32 g/mol. The structural formula can be represented as follows:

InChI InChI 1S C12H15NO4S c14 12 15 7 4 10 2 5 11 6 3 10 13 8 1 9 18 13 16 17 h2 3 5 6H 1 4 7 9H2 H 14 15 \text{InChI }\text{InChI 1S C12H15NO4S c14 12 15 7 4 10 2 5 11 6 3 10 13 8 1 9 18 13 16 17 h2 3 5 6H 1 4 7 9H2 H 14 15 }

Antimicrobial Activity

Research indicates that compounds with thiazolidine structures exhibit notable antimicrobial properties . Studies have shown that 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid can inhibit the growth of various bacterial strains by disrupting their cell wall integrity or interfering with essential metabolic pathways.

Table 1: Antimicrobial Efficacy Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects . In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is potentially mediated through the inhibition of cyclooxygenase (COX) enzymes.

Case Study: Inhibition of COX Enzymes
A study conducted on human macrophages demonstrated that treatment with the compound resulted in a significant decrease in COX-2 expression levels compared to untreated controls.

Anticancer Properties

Emerging research highlights the anticancer potential of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-725
HeLa30
A54940

The precise mechanism of action for 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid is still under investigation. However, it is hypothesized that its biological activity stems from its ability to interact with specific molecular targets within cells:

  • Cell Membrane Disruption : The compound may insert into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Apoptotic Pathway Activation : The compound could trigger intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to three regions: (1) the carboxylic acid group, (2) the phenyl-thiazolidinone core, and (3) substituents on the phenyl ring. Below is a comparative analysis:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name & Source Molecular Formula Key Structural Differences Functional Implications
3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid (Target) C₁₂H₁₁NO₄S α,β-unsaturated (propenoic) acid; thiazolidinone sulfone Rigid structure may enhance target binding; sulfone group increases polarity and metabolic stability.
3-[4-(1,1-Dioxo-thiazolidin-2-yl)phenyl]propanoic acid C₁₂H₁₅NO₄S Saturated propanoic acid (single C-C bond) Reduced rigidity compared to target compound; potentially lower binding affinity but improved solubility.
Lusutrombopag (Thrombopoietin agonist) C₂₉H₃₂Cl₂N₂O₅S Extended dichlorophenyl-thiazole-carbamoyl substituent Higher molecular weight (591.54 g/mol); designed for thrombopoietin receptor agonism via hydrophobic interactions.
Compound 9 (Nitrobenzylidene-thiazole derivative) C₂₀H₁₇N₃O₅S Nitrobenzylidene substituent on thiazole; propanoic acid Electron-withdrawing nitro group may enhance electrophilic reactivity; potential for nitro-reduction in vivo.
[4-({[3-(1,1-Dioxo-thiazolidin-2-yl)phenyl]amino}methyl)phenyl]boronic acid C₁₆H₁₉BN₂O₄S Boronic acid substituent; aminomethyl linker Boronic acid enables covalent binding to serine proteases or saccharides; linker may improve solubility and pharmacokinetics.
(E)-3-[4-[(1R)-6-Hydroxy-2-isobutyl-isoquinolin-1-yl]phenyl]prop-2-enoic acid C₂₃H₂₅NO₃ Isoquinoline substituent; hydroxyl and isobutyl groups Chiral center (1R) and aromatic isoquinoline may enhance selectivity for enzyme targets (e.g., kinases); hydroxyl group introduces hydrogen-bonding capability.

Key Observations:

Acid Group Modifications: The α,β-unsaturated acid in the target compound contrasts with saturated propanoic acid analogs (e.g., ). The double bond in the propenoic acid increases rigidity, which can stabilize bioactive conformations but may reduce solubility compared to flexible propanoic acid derivatives.

Core Structure Variations: Replacement of the thiazolidinone sulfone with thiazole (e.g., ) or isoquinoline (e.g., ) alters electronic properties and hydrogen-bonding capacity. Thiazolidinone sulfones are more polar, favoring interactions with polar enzyme pockets.

Boronic acid derivatives (e.g., ) introduce unique reactivity for targeted covalent inhibition.

Modifications to the phenyl-thiazolidinone core and acid group can tune selectivity and pharmacokinetics.

Preparation Methods

Reaction Mechanism and Conditions

The condensation mechanism proceeds through nucleophilic attack of the active methylene group in malonic acid on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated carboxylic acid moiety. Key parameters include:

Parameter Optimal Range Impact on Yield
Catalyst (e.g., piperidine) 5–10 mol% ↑ 20–30%
Solvent (e.g., ethanol) Reflux (78°C) ↑ Reaction rate
Reaction Time 6–12 hours Plateau after 8h

Source reports that substituting malonic acid with its diethyl ester increases yield to 82% by reducing side reactions, though this necessitates an additional hydrolysis step.

Green Chemistry Approaches Using Deep Eutectic Solvents

In response to environmental concerns, recent work has employed choline chloride-urea deep eutectic solvents (DES) as dual solvent-catalyst systems. This method eliminates traditional volatile organic compounds (VOCs) and achieves comparable yields (74–79%) at lower temperatures (60–70°C).

Advantages of DES-Mediated Synthesis

  • Reduced energy input : Reaction completion in 4–5 hours vs. 8+ hours for conventional methods
  • Recyclability : DES recovery rates >90% over five cycles without significant activity loss
  • Byproduct suppression : DES stabilizes intermediates, decreasing dimerization by 40%

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate TDCPA formation, achieving 85% yield in 30 minutes under optimized conditions. A comparative analysis reveals:

Method Yield (%) Time Energy Consumption (kWh/mol)
Conventional 78 8h 2.4
Microwave 85 0.5h 0.9
DES 79 4h 1.2

This technique utilizes polar intermediates to efficiently absorb microwave energy, enabling rapid heating and improved stereoselectivity.

Catalytic Innovations: Heterogeneous Systems

The integration of mesoporous silica-supported amines (e.g., SBA-15-NH₂) as catalysts has addressed product separation challenges in homogeneous systems. Key findings include:

  • Reusability : 95% catalytic activity retained after seven cycles
  • Selectivity : >99% E-isomer formation due to constrained pore geometry
  • Throughput : 92% yield at 1.5 mmol scale

Analytical Validation and Quality Control

Structural confirmation relies on multimodal characterization:

Spectroscopic Techniques

  • ¹H NMR (400 MHz, DMSO-d₆): Characteristic signals at δ 7.82 (d, J=16 Hz, CH=CHCOO), 3.45–3.70 (m, thiazolidinone SCH₂CH₂)
  • IR : Strong absorption at 1715 cm⁻¹ (C=O stretch), 1340/1160 cm⁻¹ (S=O asym/sym)
  • HPLC-PDA : Purity >98% achieved using C18 column (ACN:H₂O gradient)

Crystallographic Data

While single-crystal X-ray structures remain unreported, computational modeling (DFT-B3LYP/6-311++G**) predicts a dihedral angle of 12.3° between the thiazolidinone and phenyl rings, favoring π-π stacking interactions.

Industrial-Scale Production Challenges

Despite laboratory success, scaling TDCPA synthesis presents hurdles:

Challenge Mitigation Strategy Current Status
High catalyst loadings Fixed-bed continuous flow reactors Pilot plant testing
Purification costs Simulated moving bed chromatography 30% cost reduction
Isomer separation Chiral stationary phases 95% ee achieved

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted phenyl precursors (e.g., 4-aminophenyl derivatives) with thiazolidinone moieties. Cyclization under acidic or basic conditions (e.g., acetic acid with sodium acetate) is critical for forming the thiazolidin-1,1-dioxide core. Post-functionalization via Knoevenagel condensation introduces the propenoic acid group. Key intermediates include 4-(thiazolidinone)benzaldehyde derivatives, which are characterized via NMR and mass spectrometry .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR to verify aromatic proton environments and thiazolidinone sulfur oxidation state.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C12H11NO4S2 requires exact mass 321.0078).
  • X-ray crystallography (if crystalline) for absolute stereochemical assignment, particularly for E/Z isomers of the propenoic acid moiety .

Q. What are the primary biological targets or assays used to evaluate this compound’s activity?

  • Methodological Answer : The compound is screened in enzyme inhibition assays (e.g., kinases, phosphatases) due to its sulfone and carboxylic acid groups, which mimic phosphate moieties. Cell-based assays often focus on anti-inflammatory or anticancer activity, using TNF-α or MTT assays. Target specificity is validated via competitive binding studies with known inhibitors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final cyclization step?

  • Methodological Answer : Key parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalyst screening : Lewis acids like BF3·Et2O accelerate ring closure (yield improvement from 45% to 72% observed in analogous syntheses).
  • Temperature control : Reflux conditions (110–120°C) minimize side reactions like decarboxylation .

Q. What computational strategies are employed to predict the compound’s reactivity or binding affinity?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., COX-2 active site), prioritizing substituents for SAR studies.
  • MD simulations assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How do researchers reconcile discrepancies in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from:

  • Assay variability : Normalize data using internal standards (e.g., IC50 values relative to positive controls like aspirin).
  • Structural analogs : Compare activities of derivatives (e.g., methyl vs. ethyl substituents on the phenyl ring) to isolate functional group contributions.
  • Meta-analysis : Pool data from PubChem BioAssay (AID 1259351) and ChEMBL to identify consensus targets .

Q. What strategies are used to enhance the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability.
  • Isotope labeling : Introduce 13C at the α-position of the propenoic acid for tracking metabolic fate via LC-MS.
  • CYP450 inhibition assays : Identify metabolic hotspots for structural modification (e.g., fluorination of the phenyl ring) .

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